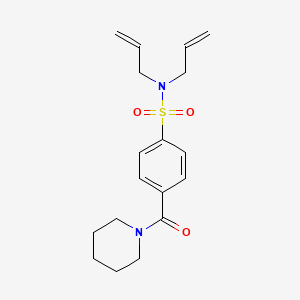

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(piperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRMSPYDZSAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride in the presence of a base. The diallyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of these methods depends on optimizing reaction conditions to ensure high yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

4-(Piperidine-1-carbonyl)benzenesulfonamide Derivatives

- Compound 3e (): Lacks N,N-diallyl substitution, featuring a free sulfonamide group (-SO₂NH₂). Spectral data (¹H NMR: δ 7.48 ppm for SO₂NH₂; ESI-MS m/z 269.1 [M+H]⁺) highlight its simpler structure. The absence of bulky N-substituents may enhance solubility but reduce target selectivity compared to N,N-diallyl analogues .

- Hydrazonobenzenesulfonamides (): Derivatives like compounds 10–14 incorporate hydrazone-linked substituents (e.g., 2,4-dimethoxybenzylidene) on the piperidine-carbonyl moiety. These modifications introduce additional hydrogen-bonding and π-stacking capabilities, reflected in their high melting points (>250°C) and inhibitory activity against carbonic anhydrases (CAs) .

N-Substituted Benzenesulfonamides

- N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compounds 6–7) (): Feature a pyridyl-quinolinyloxy scaffold instead of piperidine.

- 4-(4-(4-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)benzenesulfonamide (6c) (): Incorporates a trifluoromethylphenyl-piperazine group, enhancing hydrophobicity and electron-withdrawing effects.

Carbonic Anhydrase (CA) Inhibition

- Hydrazones 5–29 (): Exhibit potent inhibition of tumor-associated isoforms hCA IX/XII (KI = 6.2–923 nM). Selectivity for hCA XII over IX (2.5–13.4-fold) correlates with hydrazone substituent bulk and electronic effects .

- Compound 4 (): A pyrazoline-benzenesulfonamide hybrid, shows cytotoxic/anticancer activity (IC50 unspecified) and CA inhibition, suggesting that N,N-diallyl substitution might alter cytotoxicity pathways .

Enzyme Binding and Selectivity

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biological Activity

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonamide moiety, and diallyl substituents. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to its observed effects in different biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation. The mechanism by which it exerts these effects is still under investigation but may involve the inhibition of specific kinases or transcription factors .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity spectrum of this compound using various experimental models:

| Study | Activity Evaluated | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines |

| Study 3 | Neuroprotective | Showed potential in modulating neurogenesis in vitro |

These findings highlight the versatility of this compound as a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives and benzenesulfonamides. However, its unique diallyl substituents enhance its reactivity and biological profile compared to related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Piperidine-4-sulfonamide | Piperidine ring, sulfonamide group | Moderate antimicrobial activity |

| Diallyl-piperazine derivative | Diallyl groups, piperazine ring | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.